molecular formula C9H17NO3 B147087 Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 134676-36-1

Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B147087
CAS No.: 134676-36-1
M. Wt: 187.24 g/mol
InChI Key: FBTJXGHOIORLFL-UHFFFAOYSA-N
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Description

Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI): is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and reactivity. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a butenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-3-butenylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate butenyl derivative. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-3-butenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of tert-butyl 2-hydroxy-3-butenylcarbamate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The butenyl group can be reduced to form a saturated butyl group.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products:

    Oxidation: Formation of tert-butyl 2-oxo-3-butenylcarbamate.

    Reduction: Formation of tert-butyl 2-hydroxybutylcarbamate.

    Substitution: Formation of various substituted carbamates depending on the reagents used.

Scientific Research Applications

Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-butenylcarbamate involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, while the carbamate moiety can undergo hydrolysis to release the active compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Uniqueness: Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of both a hydroxy group and a butenyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

134676-36-1

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-(2-hydroxybut-3-enyl)carbamate

InChI

InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)

InChI Key

FBTJXGHOIORLFL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(C=C)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(C=C)O

Synonyms

Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of dried, powdered 4 A molecular sieves (18 g) and PDC (45 mg, 120 mmol) in 150 mL CH2Cl2 was added a solution of 2-(BOC-amino)ethanol (4.83 g, 30 mmol) in CH2Cl2. The mixture was allowed to stir at ambient temperature for 1.5 hour, then diluted with ether (200 mL) and filtered through a silica gel pad, rinsing throughly with ether. The filtrate was concentrated to afford a clear pale yellow oil (3.46 g, 72%). The aldehyde was used immediately for the next reaction without purification. To a cooled solution of the freshly prepared BOC-Glycinal (410 mg, 2.6 mmol) in 8 mL THF was slowly added 1.0M vinyl magnesium bromide in THF (18 mL) via syringe. The reaction mixture was allowed to stir for 1 hour with warming to -10° C. The reaction was quenched with saturated aqueous ammonium chloride (20 mL) and was extracted with chloroform (×4). The extracts were dried and concentrated. The crude oil was purified by flash chromatography on silica gel, eluting with EtOAc/hexane (1/5~1/1, v/v) to give the title compound as a clear pale yellow oil (380 mg, 78% yield). MS(DCI) m/e 205(M+NH4)+. 1H NMR(CDCl3, 300 MHZ) δ1.45 (s, 9H), 2.54 (br s, 1H), 3.10 (dt, 1H), 3.30-3.43 (m, 1H), 4.24 (br s, 1H), 4.92 (br s, 1 H), 5.21 (d, 1H), 5.35 (d, 1H), 5.86 (ddd, 1H). Anal calc for C9H17NO3 : C, 57.72; H, 9.17; N, 7.48. Found: C, 57.85; H, 9.19; N, 7.42.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five
Yield
78%

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